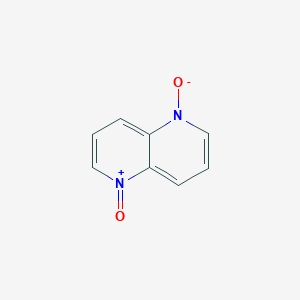

1,5-Naphthyridine 1,5-dioxide

Description

Contextualization within Heterocyclic N-Oxide Chemistry

Heterocyclic N-oxides are a class of compounds characterized by a nitrogen atom within a heterocyclic ring that is covalently bonded to an oxygen atom. This N-oxide functionality significantly alters the chemical and physical properties of the parent heterocycle. The introduction of an N-oxide group can modify the electron distribution within the ring system, influence its reactivity towards electrophiles and nucleophiles, and alter its solubility and coordination properties.

1,5-Naphthyridine (B1222797) 1,5-dioxide belongs to the broader family of naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine (B92270) ring system. The parent 1,5-naphthyridine is a planar molecule with a symmetrical structure. The introduction of two N-oxide groups, one at each nitrogen atom, creates 1,5-Naphthyridine 1,5-dioxide. This transformation has profound effects on the molecule's electronic landscape, making it a subject of interest for both synthetic and theoretical chemists. The N-oxide moieties act as strong electron-withdrawing groups, which can influence the molecule's potential in various chemical transformations and material science applications.

Historical Development and Early Research Trends in Naphthyridine N-Oxides

The study of naphthyridines and their derivatives has a rich history, with early research focusing on their synthesis and basic reactivity. The parent 1,5-naphthyridine can be synthesized through methods like the Skraup reaction, which involves the reaction of 3-aminopyridine (B143674) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. diva-portal.org

Research into the N-oxides of naphthyridines followed the initial investigations into the parent heterocycles. An early example of the study of this compound can be found in the context of the Meisenheimer reaction. A 1971 report in The Journal of Organic Chemistry described the reaction of this compound with phosphorus oxychloride. dss.go.th This work demonstrated the reactivity of the di-N-oxide and its potential as a synthetic intermediate.

More recent research has focused on the controlled synthesis of this compound and its utilization in the preparation of more complex molecules. For instance, a 2019 study detailed the synthesis of the di-N-oxide through the oxidation of 1,5-naphthyridine using meta-chloroperoxybenzoic acid (mCPBA). sci-hub.se This intermediate was then used in subsequent chlorination and cross-coupling reactions to create novel organic electronic materials. sci-hub.se The incorporation of the 1,5-naphthyridine N-oxide unit into larger molecular frameworks is a continuing area of investigation, driven by the unique electronic properties it imparts. materialsciencejournal.orggoogle.com

Structural Features and Electronic Configuration of the 1,5-Naphthyridine Di-N-Oxide System

The parent 1,5-naphthyridine is a planar molecule. It is expected that the di-N-oxide derivative retains a large degree of planarity, which is a crucial feature for applications in materials science, particularly in organic electronics where π-π stacking interactions are important. diva-portal.org

The electronic configuration of this compound is characterized by a significant redistribution of electron density compared to the parent naphthyridine. The N-oxide groups are strongly electron-withdrawing, which lowers the energy levels of the molecular orbitals.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of 1,5-naphthyridine-based molecules. For a series of 4,8-substituted 1,5-naphthyridines, DFT calculations have shown that the Highest Occupied Molecular Orbital (HOMO) energies range from -5.33 to -6.84 eV, and the Lowest Unoccupied Molecular Orbital (LUMO) energies are between -2.39 to -2.19 eV. scispace.com The introduction of the two N-oxide groups in this compound would be expected to further lower these energy levels.

In a study on a thermally activated delayed fluorescence (TADF) emitter incorporating a 1,5-naphthyridine core derived from the di-N-oxide, DFT calculations were performed on the final, more complex molecule. sci-hub.se These calculations provide an indication of the electronic influence of the core structure.

Interactive Data Table: Calculated Electronic Properties of a 1,5-Naphthyridine-based TADF Emitter

| Property | Calculated Value (eV) |

| HOMO Energy | -5.61 |

| LUMO Energy | -2.71 |

| Singlet-Triplet Energy Gap (ΔEST) | 0.004 |

Data sourced from a computational study on a complex molecule containing the 1,5-naphthyridine core, providing insight into the electronic influence of the N-oxide precursor. sci-hub.se

Spectroscopic techniques are crucial for characterizing the structure of this compound and its derivatives. While specific spectra for the di-N-oxide were not found in the search results, representative data for related naphthyridine compounds are available.

Interactive Data Table: Representative Spectroscopic Data for Naphthyridine Derivatives

| Spectroscopic Technique | Key Features and Representative Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0–9.5 ppm. The specific shifts are influenced by substituents and the position of the nitrogen atoms. |

| ¹³C NMR | Aromatic carbons resonate between δ 120–160 ppm. Carbons adjacent to nitrogen atoms are generally shifted downfield. |

| Infrared (IR) Spectroscopy | Characteristic bands for C=C and C=N stretching in the aromatic system are observed in the 1400–1650 cm⁻¹ region. The N-O stretching vibration is a key indicator for N-oxides, typically appearing in the 1200–1300 cm⁻¹ range. |

| UV-Vis Spectroscopy | Naphthyridines exhibit characteristic π-π* transitions in the UV region. The position of the absorption maxima is sensitive to the substitution pattern and the presence of N-oxide groups. |

This table presents general spectroscopic features observed for naphthyridine compounds and is for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

5-oxido-1,5-naphthyridin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZALLCGYCEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=CC=C[N+](=O)C2=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27305-49-3 | |

| Record name | 1,5-Naphthyridine, 1,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27305-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC39490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1,5 Naphthyridine 1,5 Dioxide and Its Derivatives

Direct Oxidation Routes to 1,5-Naphthyridine (B1222797) 1,5-Dioxide

The most straightforward approach to synthesizing 1,5-naphthyridine 1,5-dioxide involves the direct oxidation of the parent heterocycle, 1,5-naphthyridine. This transformation targets the lone pairs of electrons on the nitrogen atoms, converting them into N-oxides.

Peroxy Acid Mediated Oxidations

Peroxy acids are common and effective reagents for the N-oxidation of aza-aromatic compounds. The reaction of 1,5-naphthyridine with hydrogen peroxide in acetic acid has been reported to yield the corresponding 1,5-dioxide. rsc.org A more controlled oxidation can be achieved using peracetic acid, which allows for the formation of both the mono-N-oxide and the 1,5-dioxide. rsc.org

Another widely used peroxy acid for this purpose is meta-chloroperbenzoic acid (m-CPBA). Standard reaction conditions involving m-CPBA are effective in converting substituted 1,5-naphthyridines to their N-oxides, which are valuable intermediates for further functionalization. nih.govnih.gov For instance, the oxidation of 2-methoxy-1,5-naphthyridine (B13115056) with m-CPBA yields 2-methoxy-1,5-naphthyridine 1-oxide. nih.gov Similarly, treatment of the di-N-oxide of 1,5-naphthyridine with phosphorus oxychloride (POCl₃) can lead to the formation of dichloro-1,5-naphthyridines. nih.gov

| Reagent | Substrate | Product(s) | Reference |

| Hydrogen peroxide/Acetic acid | 1,5-Naphthyridine | This compound | rsc.org |

| Peracetic acid | 1,5-Naphthyridine | 1,5-Naphthyridine 1-oxide, this compound | rsc.org |

| m-CPBA | 2-Methoxy-1,5-naphthyridine | 2-Methoxy-1,5-naphthyridine 1-oxide | nih.gov |

| m-CPBA | 1,5-Naphthyridine | 1,5-Naphthyridine N-oxide | nih.gov |

Catalytic and Biocatalytic Approaches for N-Oxide Formation

In recent years, more environmentally friendly and selective methods for N-oxidation have been developed. Biocatalytic approaches, in particular, offer significant advantages in terms of selectivity and reaction conditions.

A notable example is the use of the monooxygenase PmlABCDEF, recombinantly expressed in Escherichia coli, as a biocatalyst for the transformation of 1,5-naphthyridine into its N-oxide. nih.gov This whole-cell bioconversion method is described as a controllable, productive, and green process for synthesizing 1,5-naphthyridine N-oxides. nih.gov A key advantage of this biocatalytic system is its chemoselectivity, allowing for the oxidation of 1,5-naphthyridines bearing functional groups that are sensitive to chemical oxidants. nih.govresearchgate.net Furthermore, the method exhibits regioselectivity, leading to the formation of specific mono-N-oxides. nih.govresearchgate.net

De Novo Synthesis of the 1,5-Naphthyridine Scaffold Incorporating N-Oxide Functionality

Modified Skraup Reactions Utilizing N-Oxide Precursors

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce naphthyridines from aminopyridines. nih.gov Modifications of this reaction have been developed to improve yields and accommodate a wider range of substrates. smolecule.com

While direct synthesis of this compound via a Skraup-type reaction is not extensively documented, the strategy of using N-oxide precursors in related syntheses is established. For example, in the synthesis of the isomeric 1,6-naphthyridine, a modified Skraup reaction employing 4-aminopyridine-N-oxide as the starting material yields a 1,6-naphthyridine-N-oxide intermediate, which can then be reduced to the free base. smolecule.comacs.org This suggests the feasibility of a similar approach for the 1,5-isomer, where a suitably substituted aminopyridine N-oxide could undergo cyclization to form a 1,5-naphthyridine N-oxide derivative. The Skraup synthesis of 1,5-naphthyridines typically starts from 3-aminopyridine (B143674) derivatives. nih.gov

| Starting Material | Reaction Type | Product | Significance | Reference |

| 4-Aminopyridine-N-oxide | Modified Skraup | 1,6-Naphthyridine-N-oxide | Demonstrates use of N-oxide precursors in Skraup reactions | smolecule.comacs.org |

| 3-Aminopyridine | Skraup | 1,5-Naphthyridine | Foundation for subsequent N-oxidation | nih.gov |

Cycloaddition Reactions in the Construction of the Naphthyridine Ring

Cycloaddition reactions provide a powerful tool for the convergent synthesis of complex heterocyclic frameworks. The aza-Diels-Alder reaction, also known as the Povarov reaction, has been employed for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.comnih.gov These saturated precursors can then be aromatized to the corresponding 1,5-naphthyridines.

N-oxides themselves can participate in 1,3-dipolar cycloaddition reactions. For instance, benzo[c] nih.govmdpi.comnaphthyridine-5-oxide reacts with dipolarophiles like dimethyl acetylenedicarboxylate. arkat-usa.org This reactivity highlights the potential for constructing the naphthyridine ring system through cycloadditions involving N-oxide precursors, where the N-oxide group acts as a reactive handle. Microwave-mediated intramolecular Diels-Alder reactions have also been used to prepare dihydrobenzo[c] nih.govmdpi.comnaphthyridines. nih.gov

Electrocyclic Ring Closure Processes in Naphthyridine Synthesis

Electrocyclic reactions represent another modern approach to the synthesis of the naphthyridine core. The synthesis of 1,5-naphthyridines has been achieved through an electrocyclic ring closure of N-(3-pyridyl)aldimines with alkynes, a reaction that can be promoted by a Lewis acid like BF₃·Et₂O. mdpi.com This process involves the formation of a 3-azatriene intermediate, which then undergoes a [4+2] cycloaddition mechanism followed by aromatization. mdpi.com

While direct examples leading to 1,5-naphthyridine 1,5-dioxides are scarce, the utility of electrocyclic ring closures in forming the fundamental naphthyridine skeleton is clear. A related strategy, the aza-Wittig/electrocyclic ring closure process, has been successfully applied to the synthesis of substituted 1,8-naphthyridines, indicating the broader potential of this type of reaction in the synthesis of diazanaphthalenes. researchgate.netresearchgate.net

Synthetic Strategies for Derivatized 1,5-Naphthyridine 1,5-Dioxides

The synthesis of derivatized 1,5-naphthyridine 1,5-dioxides leverages the electronic properties of the N-oxide functionalities to control and direct the introduction of various substituents onto the core heterocyclic scaffold. These strategies are pivotal for creating a diverse range of molecules with tailored properties. Methodologies can be broadly categorized into the functionalization of the pre-formed naphthyridine ring and the construction of complex, stereochemically defined architectures.

Regioselective Functionalization of the Naphthyridine Core

The presence of the two N-oxide groups in this compound significantly influences the reactivity of the aromatic ring system. The N-oxides withdraw electron density from the ring, particularly at the α (2,6) and γ (4,8) positions, making them susceptible to nucleophilic attack. Conversely, they can also direct electrophilic attack under certain conditions. This dual reactivity allows for precise, regioselective introduction of functional groups.

A primary strategy for functionalization involves the activation of the naphthyridine ring by N-oxidation, followed by nucleophilic substitution. The di-N-oxide can serve as a precursor to halogenated derivatives. For instance, treatment of this compound with phosphorus oxychloride (POCl₃) yields the corresponding 2,6-dichloro-1,5-naphthyridine. nih.gov This reaction proceeds via the activation of the positions alpha to the nitrogen atoms by the N-oxide groups. These halogenated intermediates are exceptionally versatile, serving as handles for subsequent cross-coupling reactions or substitution with various nucleophiles.

The incorporation of cyano groups can also be achieved through the N-oxide derivatives. nih.gov The Reissert-Henze reaction, a classic method for cyanating pyridine (B92270) N-oxides, can be adapted for the 1,5-naphthyridine di-N-oxide scaffold. This involves treating the di-N-oxide with a cyanide source, such as trimethylsilylcyanide, in the presence of an acylating agent, leading to the introduction of cyano groups, typically at the 2- and 6-positions.

Direct deprotometalation offers a powerful and alternative route for regioselective functionalization that does not rely on N-oxide activation. By using sterically hindered and strong bases, specific protons on the naphthyridine ring can be abstracted to form an organometallic intermediate, which can then be quenched with a variety of electrophiles. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl, allows for highly regioselective metalation. uni-muenchen.de For the 1,5-naphthyridine scaffold, this deprotometalation-amination sequence can provide access to 4-amino substituted derivatives, a position that can be challenging to functionalize directly by other means. nih.gov The choice of base and reaction conditions is critical for controlling the site of metalation.

The following table summarizes key regioselective functionalization strategies for the 1,5-naphthyridine core, often involving the di-N-oxide as a key intermediate.

| Reaction Type | Reagents | Position(s) Functionalized | Product Type |

| Dichlorination | POCl₃ | 2,6 | Dichloro-1,5-naphthyridine |

| Cyanation (Reissert-Henze type) | Trimethylsilylcyanide, Acylating agent | 2,6 | Dicyano-1,5-naphthyridine |

| Deprotometalation-Amination | TMPMgCl·LiCl, Electrophilic aminating agent | 4 | Amino-1,5-naphthyridine |

Stereoselective Synthesis of Advanced 1,5-Naphthyridine Di-N-Oxide Architectures

While the this compound molecule itself is planar and achiral, the development of stereoselective methods to produce advanced, three-dimensional architectures based on the 1,5-naphthyridine framework is a significant area of research. These strategies typically involve the creation of chiral centers on a saturated or partially saturated version of the naphthyridine ring, which can then, in principle, be aromatized to afford a chiral, substituted 1,5-naphthyridine that could be subsequently oxidized.

A prominent method for achieving stereocontrol is the aza-Diels-Alder reaction, also known as the Povarov reaction. nih.govsmolecule.com This [4+2] cycloaddition process typically involves the reaction of an imine, generated from a 3-aminopyridine derivative, with a dienophile. The reaction can proceed with high regio- and stereoselectivity, yielding 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives with well-defined stereocenters. nih.govresearchgate.net Subsequent aromatization of these cycloadducts can lead to the formation of fully aromatic, substituted 1,5-naphthyridines.

Another powerful approach is the asymmetric hydrogenation of the 1,5-naphthyridine ring system. Using chiral transition metal catalysts, such as ruthenium complexes, it is possible to achieve the enantioselective reduction of one of the pyridine rings within the 1,5-naphthyridine scaffold. thieme-connect.com This method provides access to chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess. These chiral saturated heterocycles are valuable building blocks for more complex molecular architectures.

Recent advances have also demonstrated the enantioselective intramolecular C-H alkylation of pyridine derivatives to construct chiral tetrahydro-1,5-naphthyridines. researchgate.net This is achieved using rare-earth metal catalysts that can mediate the stereoselective formation of a new carbon-carbon bond, creating a chiral center as the new ring is formed.

These stereoselective methodologies primarily focus on generating chiral, reduced forms of the 1,5-naphthyridine skeleton. The direct asymmetric synthesis of an inherently chiral, aromatic this compound (for example, through atropisomerism) is less common. However, the advanced, stereochemically rich tetrahydro-1,5-naphthyridine structures produced by these methods represent key precursors for complex, multi-functionalized di-N-oxide architectures.

The table below highlights some of the key stereoselective strategies used to build advanced naphthyridine frameworks.

| Synthetic Strategy | Key Reaction | Catalyst/Reagent | Resulting Scaffold | Stereochemical Outcome |

| Aza-Diels-Alder | [4+2] Cycloaddition | Lewis Acid | Tetrahydro-1,5-naphthyridine | Diastereoselective/Enantioselective |

| Asymmetric Hydrogenation | C=N/C=C Reduction | Chiral Ru-complex | Tetrahydro-1,5-naphthyridine | Enantioselective |

| Intramolecular C-H Alkylation | C-H Functionalization | Chiral Rare-Earth Metal Complex | Tetrahydro-1,5-naphthyridine | Enantioselective |

Reactivity and Reaction Mechanisms of 1,5 Naphthyridine 1,5 Dioxide

Electrophilic Substitution Reactions

The lone pairs on the oxygen atoms of the N-oxide groups can participate in reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the 1,5-naphthyridine (B1222797) ring system can act as nucleophiles, reacting with various electrophiles. nih.gov While direct N-alkylation and N-acylation are more common on the parent 1,5-naphthyridine, the N-oxide functionalities can be targeted for such reactions under specific conditions. For instance, the saturated nitrogen atoms in decahydronaphthyridine derivatives readily undergo alkylation and acylation. vulcanchem.com Treatment with 2-bromoethanol (B42945) in the presence of cesium carbonate leads to N-alkylated products, and acyl chlorides form stable amides. vulcanchem.com

Manganese complexes with naphthyridine-N-oxide ligands have been utilized in catalysis. For example, a naphthyridine-N-oxide manganese complex has been reported to catalyze the α-alkylation of ketones with alcohols. beilstein-journals.org

| Reactant | Reagent(s) | Conditions | Product Type | Reference(s) |

| Decahydronaphthyridine derivative | 2-Bromoethanol, Cs₂CO₃ | - | N-alkylated derivative | vulcanchem.com |

| Decahydronaphthyridine derivative | Acyl chloride | Mild conditions | Amide | vulcanchem.com |

| Acetophenone and Benzyl alcohol | Naphthyridine‑N‑oxide manganese complex, KOH | Toluene | α-alkylated ketone | beilstein-journals.org |

Halogenation Reactions Mediated by N-Oxides

The N-oxide groups in 1,5-naphthyridine 1,5-dioxide facilitate halogenation of the ring. A notable example is the Meisenheimer reaction, where treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) leads to nucleophilic substitution by chloride ions at ring carbon atoms with concurrent loss of the oxygen atom. acs.org

The reaction of this compound with phosphorus oxychloride results in a mixture of isomeric dichloro-1,5-naphthyridines. acs.org The identified products include 2,4-dichloro-, 2,6-dichloro-, 2,7-dichloro-, 2,8-dichloro-, and 3,8-dichloro-1,5-naphthyridine. acs.org Interestingly, the expected 4,8-dichloro-1,5-naphthyridine (B1581724) was not detected among the reaction products. acs.org

Similarly, N-oxidation of a 1,5-naphthyridine derivative with 3-chloroperbenzoic acid, followed by a Meisenheimer chlorination using phosphorus(III) oxychloride, yielded isomeric chlorinated products. researchgate.net

| Product | Status in Reaction Mixture | Reference(s) |

| 2,4-dichloro-1,5-naphthyridine | Verified | acs.org |

| 2,6-dichloro-1,5-naphthyridine | Verified | acs.org |

| 2,7-dichloro-1,5-naphthyridine | Indicated by mass and NMR spectra | acs.org |

| 2,8-dichloro-1,5-naphthyridine | Verified | acs.org |

| 3,8-dichloro-1,5-naphthyridine | Verified | acs.org |

| 4,8-dichloro-1,5-naphthyridine | Not detected | acs.org |

Nucleophilic Substitution Reactions

The N-oxide groups activate the 1,5-naphthyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions.

Cyanation via N-Oxide Activation (Reissert-type reactions)

The introduction of a cyano group into the 1,5-naphthyridine ring can be achieved through the activation of its N-oxide derivatives in a Reissert-type reaction. nih.gov For instance, the cyanation of benzo[c] ontosight.aidiva-portal.orgnaphthyridine-5-oxide with trimethylsilyl (B98337) cyanide (Me₃SiCN) in the presence of triethylamine (B128534) (Et₃N) yields benzo[c] ontosight.aidiva-portal.orgnaphthyridine-6-carbonitrile. mdpi.comosi.lv The proposed mechanism involves the silylation of the N-oxide, forming a benzonaphthyridinium ion. This intermediate then undergoes the addition of a cyanide ion, followed by the elimination of trimethylsilanol (B90980) (Me₃SiOH). mdpi.comosi.lv

This methodology is analogous to the cyanation of other azine N-oxides and provides a smooth route to cyano-substituted naphthyridines. mdpi.comosi.lv

| Reactant | Reagent(s) | Conditions | Product | Reference(s) |

| Benzo[c] ontosight.aidiva-portal.orgnaphthyridine-5-oxide | Me₃SiCN, Et₃N | Dry CH₂Cl₂, 0–5 °C | Benzo[c] ontosight.aidiva-portal.orgnaphthyridine-6-carbonitrile | mdpi.comosi.lv |

Nucleophilic Displacement with Various Nucleophiles (e.g., Amines, Phosphanides)

Halogenated 1,5-naphthyridines, often synthesized from their N-oxide precursors, are valuable intermediates for introducing various nucleophiles. nih.gov For example, 4-chloro-1,5-naphthyridine (B1297630) can undergo nucleophilic substitution with hydrazine (B178648) to form 4-hydrazinyl-1,5-naphthyridine.

Furthermore, amination of halogenated 1,5-naphthyridines is a common strategy. The substitution of a chlorine atom in a 2,7-dichloro-1,5-naphthyridine derivative with ammonium (B1175870) hydroxide (B78521) in a sealed tube at 140°C has been reported to yield the corresponding amino-1,5-naphthyridine. researchgate.net Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also employed for the synthesis of 2-amino-1,5-naphthyridine derivatives from their halogenated precursors. researchgate.net

Besides amines, other nucleophiles like phosphanides can also be used. The synthesis of 1,5-naphthyridines containing a diphenylphosphoryl group has been achieved through a nucleophilic substitution reaction between potassium diphenylphosphanide and a suitable 1,5-naphthyridine derivative. nih.gov

| Substrate | Nucleophile | Conditions | Product Type | Reference(s) |

| 4-Chloro-1,5-naphthyridine | Hydrazine | - | Hydrazinyl-1,5-naphthyridine | |

| 2,7-Dichloro-1,5-naphthyridine derivative | Ammonium hydroxide | Sealed tube, 140°C | Amino-1,5-naphthyridine | researchgate.net |

| Halogenated 1,5-naphthyridine | Amines (Buchwald-Hartwig) | Palladium catalyst, ligand | Amino-1,5-naphthyridine | researchgate.net |

| 1,5-Naphthyridine derivative | Potassium diphenylphosphanide | - | Diphenylphosphoryl-1,5-naphthyridine | nih.gov |

Meisenheimer Rearrangement and Analogous Pathways

The Meisenheimer reaction of this compound with reagents like phosphorus oxychloride is a key transformation that exemplifies the reactivity of the N-oxide groups. acs.org This reaction leads to a mixture of dichlorinated 1,5-naphthyridines through a mechanism involving nucleophilic attack by chloride ions on the activated ring positions. acs.orgresearchgate.net

A study on the Meisenheimer reaction of 1,5-naphthyridine 1-oxide showed that it yields a mixture of 2- and 4-chloro-1,5-naphthyridines. acs.org This highlights the activating effect of the N-oxide group towards nucleophilic substitution at the α and γ positions. The reaction with the 1,5-dioxide analog is more complex, affording multiple dichlorinated isomers. acs.org

| Reactant | Reagent | Products | Reference(s) |

| 1,5-Naphthyridine 1-oxide | POCl₃ | 2-Chloro-1,5-naphthyridine and 4-Chloro-1,5-naphthyridine | acs.org |

| This compound | POCl₃ | Mixture of dichloro-1,5-naphthyridines | acs.org |

Oxidation and Reduction Pathways of the N-Oxide Moiety

The N-oxide functionalities in this compound are pivotal to its reactivity, serving as versatile handles for both reduction back to the parent naphthyridine and for the introduction of new functional groups at positions adjacent to the nitrogen atoms.

The reduction of the N-oxide moiety, or deoxygenation, is a fundamental transformation. While homogeneous hydrogenation of N-heteroarenes can be challenging due to the stability of the aromatic system and potential catalyst poisoning, various reagents can achieve the reduction of the N-oxide group. nih.gov This process restores the 1,5-naphthyridine core.

Conversely, the N-oxide groups activate the heterocyclic ring for nucleophilic substitution, providing synthetic pathways that are otherwise difficult to achieve. The di-N-oxide can be a precursor to various substituted 1,5-naphthyridines. For instance, treatment of the 1,5-dioxide derivative with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can lead to chlorination at the 2- and 6-positions, yielding 2,6-dichloro-1,5-naphthyridine. nih.gov Similarly, the N-oxide groups facilitate cyanation. Reacting the di-N-oxide with trimethylsilylcyanide (TMSCN) or potassium cyanide can produce the 2,6-dicyano-1,5-naphthyridine derivative. nih.gov These reactions proceed via the activation of the C2 and C6 positions by the N-oxide groups, making them susceptible to nucleophilic attack.

The table below summarizes key reactions involving the N-oxide moiety in 1,5-naphthyridine N-oxides.

| Reaction Type | Reagent(s) | Product Type | Ref. |

| Chlorination | POCl₃ or PCl₅ | Dichloro-1,5-naphthyridine | nih.gov |

| Cyanation | TMSCN or KCN | Dicyano-1,5-naphthyridine | nih.gov |

| Reduction | Various reducing agents | 1,5-Naphthyridine | pageplace.de |

This table presents examples of reactions on the 1,5-naphthyridine N-oxide core.

Transition Metal-Catalyzed Cross-Coupling Reactions on Derivatized Naphthyridine Cores (e.g., Stille, Negishi)

Derivatized 1,5-naphthyridines, particularly halogenated variants obtained from the 1,5-dioxide, are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules with new carbon-carbon bonds, leveraging the reactivity of the derivatized positions on the naphthyridine scaffold.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide in the presence of a palladium catalyst. nih.gov The Stille reaction has been successfully applied to the 1,5-naphthyridine system for the synthesis of complex derivatives. nih.govthieme-connect.de For example, halogenated 1,5-naphthyridines can be coupled with organotin reagents to introduce a variety of substituents. thieme-connect.de Despite concerns about the toxicity of organotin compounds, the mild reaction conditions and broad substrate scope make it a valuable method.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, also catalyzed by nickel or palladium complexes. nih.govresearchgate.net This method has been utilized for the functionalization of the 1,5-naphthyridine core. nih.govthieme-connect.de The preparation of new conjunctive alkenyl-metal reagents (containing Li, Mg, or Zn) has been described for the synthesis of various heterocycles, including 1,5-naphthyridine derivatives. nih.gov

Other palladium-catalyzed reactions such as the Suzuki and Heck couplings are also widely used on the 1,5-naphthyridine ring, highlighting the versatility of this scaffold in modern organic synthesis. nih.gov These methods benefit from high regioselectivity and tolerance of various functional groups. pageplace.de

The table below provides an overview of transition metal-catalyzed cross-coupling reactions on the 1,5-naphthyridine core.

| Coupling Reaction | Metal Catalyst (Typical) | Substrate 1 (Naphthyridine) | Substrate 2 | Ref. |

| Stille | Palladium (e.g., Pd(PPh₃)₄) | Halo-1,5-naphthyridine | Organostannane (R-SnR'₃) | nih.govthieme-connect.de |

| Negishi | Palladium or Nickel | Halo-1,5-naphthyridine | Organozinc (R-ZnX) | nih.govthieme-connect.de |

| Suzuki | Palladium | Halo-1,5-naphthyridine | Organoboron (R-B(OR')₂) | nih.gov |

| Heck | Palladium | Halo-1,5-naphthyridine | Alkene | nih.gov |

This table summarizes common cross-coupling reactions used to functionalize the 1,5-naphthyridine scaffold.

Thermal and Photochemical Rearrangement Reactions Involving the N-Oxide Group

The thermal and photochemical behavior of aromatic N-oxides is a field of significant study, often involving complex rearrangements and transformations. Aromatic N-oxides are generally stable at room temperature but can undergo decomposition and rearrangement at elevated temperatures, typically above 150 °C. nih.gov

Photochemical reactions of heteroaromatic N-oxides can lead to a variety of products, often through proposed, though rarely isolated, oxaziridine (B8769555) intermediates. wur.nl Common photochemical transformations include deoxygenation back to the parent heterocycle and ring-opening or contraction. wur.nl However, the reactivity is highly dependent on the specific heterocyclic system.

In the case of 1,5-naphthyridine N-oxide, research has shown it to be resistant to certain photochemical reactions that are common for other N-oxides. A study involving the irradiation of various N-oxides in the presence of a strong base found that while pyridine (B92270) N-oxide undergoes ring-opening, no similar effect was observed for 1,5-naphthyridine N-oxide under the tested conditions. scispace.com This suggests a higher degree of stability or a different deactivation pathway for the excited state of 1,5-naphthyridine N-oxide compared to simpler N-oxides like pyridine N-oxide. scispace.com The primary photochemical process for many aromatic N-oxides upon irradiation is often simple deoxygenation. wur.nl

While direct thermal or photochemical rearrangements of the this compound core itself are not extensively documented, analogous systems provide insight. For instance, a thermal [6π+2n] electrocyclization has been reported for an enynyl pyridine N-oxide, leading to a rearranged product. thieme-connect.de Such reactions highlight potential, though yet un-realized, pathways for the this compound system if suitably substituted.

Advanced Spectroscopic and Crystallographic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1,5-Naphthyridine (B1222797) 1,5-dioxide, ¹H and ¹³C NMR would provide critical information about its molecular framework. The presence of the N-oxide groups is expected to significantly influence the chemical shifts of the protons and carbons in the aromatic rings compared to the parent 1,5-naphthyridine. Deshielding effects would likely cause the protons adjacent to the N-oxide groups to appear at a lower field (higher ppm).

Mass Spectrometry (MS) Analysis for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For 1,5-Naphthyridine 1,5-dioxide, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₆N₂O₂. The analysis would yield a precise mass measurement, allowing for unambiguous confirmation of its elemental makeup.

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern. The molecular ion peak (M⁺) would be observed, and characteristic fragment ions would provide structural information. A common fragmentation pathway for N-oxides involves the loss of an oxygen atom ([M-16]⁺). Further fragmentation of the naphthyridine ring would also be observed. While the mass spectrum for the parent 1,5-naphthyridine is known, specific mass spectrometry data detailing the fragmentation pathways for this compound could not be located in the provided search results.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of this compound would determine precise bond lengths, bond angles, and torsion angles. This analysis would confirm the planarity of the bicyclic aromatic system and the geometry of the N-oxide groups.

Furthermore, crystallographic data would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking. While crystal structures for various derivatives of 1,5-naphthyridine have been reported, a specific crystallographic study for this compound is not available in the search results. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Ligand-Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. The introduction of N-oxide groups, which are strong electron-donating groups, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the parent 1,5-naphthyridine.

This technique is also valuable for studying how the compound interacts with other molecules, such as metal ions, to form complexes. Changes in the absorption spectrum upon the addition of a ligand or metal ion can provide information on binding events and stoichiometry. Detailed experimental UV-Vis absorption data specifically for this compound was not found in the available research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of naphthyridine derivatives. sapub.org These studies often focus on calculating fundamental properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter, providing insights into the molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

DFT calculations on substituted 1,5-naphthyridines have shown that the HOMO and LUMO energy levels can be tuned by the introduction of different functional groups. researchgate.netrsc.org This allows for the rational design of molecules with specific electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electron distribution within the 1,5-naphthyridine (B1222797) core, thereby influencing its reactivity towards electrophiles and nucleophiles. mdpi.com

The reactivity of 1,5-naphthyridines, which shares similarities with quinolines, can be effectively studied using DFT. nih.gov This includes predicting sites for electrophilic and nucleophilic attack. The N-oxide moieties in 1,5-naphthyridine 1,5-dioxide are expected to significantly influence the electronic landscape, making the aromatic rings more susceptible to certain reactions. DFT calculations can map the electrostatic potential to visualize electron-rich and electron-poor regions, thus predicting the most likely sites for chemical reactions.

Table 1: Calculated Electronic Properties of Substituted 1,5-Naphthyridines using DFT (B3LYP/6-31G*)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4,8-bis(phenyl)-1,5-naphthyridine | -5.33 | -2.19 | 3.14 |

| 4,8-bis(4-methoxyphenyl)-1,5-naphthyridine | -5.38 | -2.23 | 3.15 |

| 4,8-bis(4-(trifluoromethyl)phenyl)-1,5-naphthyridine | -6.84 | -2.39 | 4.45 |

This table presents data from a study on substituted 1,5-naphthyridines, illustrating how different substituents affect the HOMO, LUMO, and energy gap values. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comnih.gov MD simulations are particularly useful for studying the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. frontiersin.org For a molecule like this compound, understanding its conformational landscape is crucial, as different conformers can exhibit different reactivities and biological activities.

Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and stacking interactions. mdpi.com These interactions are vital in various contexts, from crystal packing to ligand-receptor binding. For example, first principles molecular dynamics (FPMD) simulations have been used to study the N−H interactions in 1,5-naphthyridine-2,6-diol, revealing that these interactions are strong enough to induce proton transfer. mdpi.com

Prediction of Reaction Pathways, Transition States, and Energy Barriers

A significant application of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways, locate the transition states, and calculate the associated energy barriers. acs.org

For this compound, theoretical calculations can be employed to predict the outcomes of various reactions, such as electrophilic substitutions, nucleophilic additions, and cycloadditions. For instance, in the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives via an aza-Diels-Alder reaction, theoretical studies have been conducted to understand the regio- and stereoselectivity of the process. nih.gov

DFT calculations can be used to model the transition states of key reaction steps, providing insights into the factors that control the reaction rate and selectivity. For example, in the trifluoromethylation of 1,5-naphthyridine, a six-membered transition state has been proposed based on computational studies. mdpi.comnih.gov The calculated energy barriers for different pathways can help in optimizing reaction conditions to favor the desired product. acs.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations of NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental spectra to confirm the structure of this compound and its derivatives. worldscientific.comresearchgate.net

For instance, calculated ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. clockss.org Similarly, calculated IR and Raman spectra can help in identifying characteristic vibrational modes associated with the N-oxide groups and the naphthyridine core. chemicalbook.comdtic.mil

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and help in assigning the electronic transitions observed in UV-Vis spectroscopy. researchgate.net Such studies have been performed on various substituted 1,5-naphthyridines to understand their photophysical properties. researchgate.netrsc.org

Table 2: Experimental and Calculated Spectroscopic Data for Naphthyridine Derivatives

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value | Reference |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | δ 8.987, 8.412, 7.644 | - | chemicalbook.comchemicalbook.com |

| UV-Vis (in DCM) | λmax (nm) | 294-320 | - | researchgate.netrsc.org |

| Fluorescence (in DCM) | λmax (nm) | 434-521 | - | researchgate.netrsc.org |

This table summarizes key spectroscopic data for 1,5-naphthyridine and its derivatives, highlighting the utility of both experimental and computational approaches.

Lack of Documented Research on the Coordination Chemistry of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of this compound. While the parent compound, 1,5-naphthyridine, and its various other derivatives are well-documented as ligands in transition metal chemistry, the 1,5-dioxide analogue appears to be utilized primarily as a synthetic intermediate rather than as a direct coordinating agent for metal ions.

Searches for information regarding this compound as a ligand for transition metals such as Europium(III), Gold(III), Ruthenium(II), or Silver(I) did not yield specific studies on its complexation behavior, synthesis of its metal complexes, or mechanistic details of its binding modes.

The available literature indicates that this compound serves as a precursor in organic synthesis. For instance, it is used in reactions to introduce other functional groups onto the naphthyridine core. A notable example is its use in nucleophilic substitution reactions where the N-oxide groups activate the ring, facilitating the synthesis of chloro-substituted 1,5-naphthyridines nih.govmdpi.com.

In contrast, the coordination chemistry of the parent 1,5-naphthyridine is extensively studied. It typically acts as a bridging ligand, using its two nitrogen atoms to connect multiple metal centers, leading to the formation of polynuclear complexes and supramolecular assemblies nih.govresearchgate.netresearchgate.net. Studies have detailed the synthesis and characterization of 1,5-naphthyridine complexes with a variety of metals, including Silver(I) and Ruthenium(II) nih.govresearchgate.netresearchgate.net. However, this body of work does not extend to the 1,5-dioxide derivative.

Due to the lack of specific research on the synthesis, characterization, and mechanistic studies of metal complexes involving this compound, it is not possible to provide an article structured around the requested outline on its coordination chemistry. The scientific community has, to date, focused on the parent heterocycle and other derivatives for applications in coordination chemistry and materials science.

Role of the N Oxide Functionality in Reactivity and Selectivity

Influence on Electrophilic and Nucleophilic Attack at the Naphthyridine Ring

The N-oxide functionality in 1,5-naphthyridine (B1222797) 1,5-dioxide significantly modifies the susceptibility of the naphthyridine ring to both electrophilic and nucleophilic attacks. The N-oxide group enhances the electron density at the C-2, C-4, C-6, and C-8 positions through resonance, thereby activating these positions towards electrophilic substitution. Conversely, the strong inductive electron-withdrawing nature of the N-oxide group deactivates the ring, particularly the positions adjacent to the nitrogen atoms, making the ring system more susceptible to nucleophilic attack compared to the parent 1,5-naphthyridine.

The formation of N-oxides, such as 1,5-naphthyridine 1-oxide and the corresponding di-N-oxide, serves as a crucial step for subsequent electrophilic and nucleophilic additions at the 2- and 4-positions. mdpi.com For instance, the reaction of 1,5-naphthyridine with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the mono-N-oxide or the di-N-oxide. mdpi.com These intermediates are not typically isolated but are used in situ to facilitate reactions. A key example is the chlorination of 1,5-naphthyridine using phosphorus oxychloride (POCl₃) in the presence of a peracid, which proceeds through the N-oxide intermediate to yield chlorinated 1,5-naphthyridines. mdpi.com

The presence of the N-oxide also facilitates nucleophilic substitution reactions. For example, the conversion of N-oxide derivatives with tosyl chloride (TsCl) allows for the formation of 2-tosyl substituted naphthyridines, which are then primed for further nucleophilic substitution. mdpi.com Similarly, the N-oxide can direct the introduction of a cyano group onto the heterocyclic ring. mdpi.com The reactivity pattern of 1,5-naphthyridines and their N-oxides shows similarities to that of quinolines. mdpi.com The activation provided by the N-oxide has been exploited in the vicarious nucleophilic substitution (VNS) of hydrogen in benzonaphthyridine N-oxides, a reaction that proceeds via the formation of an anionic σ-adduct. arkat-usa.org

Table 1: Influence of N-Oxide on Reactivity

| Reaction Type | Reagent(s) | Position(s) Attacked | Role of N-Oxide | Product Type | Reference(s) |

| Electrophilic Substitution (Chlorination) | POCl₃ / m-CPBA | 2- and 4-positions | Activation via N-oxide intermediate | Chloro-1,5-naphthyridines | mdpi.com |

| Nucleophilic Substitution (Tosyloxylation) | TsCl | 2-position | Activation via N-oxide | 2-Tosyloxynaphthyridine | mdpi.com |

| Nucleophilic Substitution (Cyanation) | KCN/TsCl | 2-position | Activation via N-oxide | 2-Cyano-1,5-naphthyridine | mdpi.com |

| Vicarious Nucleophilic Substitution | Carbanion (e.g., from ClCH₂SO₂Ph) / Base | Positions ortho/para to N-oxide | Activation and direction | Substituted (benzo)naphthyridines | arkat-usa.org |

Participation in Ring-Opening and Ring-Expansion Reactions

The N-oxide functionality in 1,5-naphthyridine derivatives can participate in reactions that lead to the opening or expansion of the heterocyclic rings, often under thermal or photochemical conditions. These reactions highlight the unique reactivity imparted by the N-oxide group, which can act as an internal oxidant or participate in rearrangement processes.

A notable example of such a rearrangement is the Meisenheimer reaction. While detailed studies on 1,5-naphthyridine 1,5-dioxide are limited, the reaction has been documented for the mono-N-oxides of 1,5- and 1,6-naphthyridine. colab.wsacs.org This type of reaction typically involves the thermal rearrangement of an N-oxide to an oxygen-inserted product, such as an oxazepine ring system, although in some cases it leads to substitution products. For instance, the Meisenheimer reaction of isoquinoline (B145761) N-oxides can lead to rearranged products. acs.org

Furthermore, N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles like dimethyl acetylenedicarboxylate. arkat-usa.org This reactivity has been demonstrated with benzonaphthyridine N-oxides, where the initial [3+2] cycloaddition is often followed by a ring contraction to an aziridine (B145994) derivative and subsequent ring opening, ultimately leading to a functionalized naphthyridine rather than a stable ring-expanded product. arkat-usa.org The formation of fused 1,5-naphthyridine derivatives can also involve intramolecular [4+2] cycloaddition (Diels-Alder) reactions, where an N-oxide on a side chain could potentially influence the course of the cyclization and subsequent aromatization steps. nih.gov

Table 2: Ring-Opening and Rearrangement Reactions Involving N-Oxides

| Reaction Name | Substrate Type | Conditions | Key Transformation | Product Type | Reference(s) |

| Meisenheimer Reaction | 1,5-Naphthyridine 1-oxide | Thermal | Rearrangement/Substitution | Substituted 1,5-naphthyridines | colab.wsacs.org |

| 1,3-Dipolar Cycloaddition | Benzonaphthyridine N-oxide | Thermal, with dipolarophile | Cycloaddition followed by ring contraction and opening | Functionalized benzonaphthyridines | arkat-usa.org |

| [4+2] Cycloaddition | o-Furyl(allylamino)pyridines | Microwave, acid catalyst | Intramolecular cycloaddition and aromatization | 5,6-Dihydrobenzo[c] mdpi.comacs.orgnaphthyridines | nih.gov |

Impact on Regioselectivity in Chemical Transformations and Derivative Formation

The N-oxide groups in this compound exert a powerful directing effect on the regioselectivity of chemical transformations. This control is crucial for the synthesis of specifically substituted derivatives.

The chlorination of 1,5-naphthyridine provides a clear example of this regiochemical control. The reaction of 1,5-naphthyridine with POCl₃ and a peracid (which forms the N-oxide in situ) yields a mixture of 2-chloro- and 4-chloro-1,5-naphthyridines. mdpi.com However, starting from the isolated di-N-oxide, this compound, treatment with POCl₃ leads to the formation of the corresponding dichloro-1,5-naphthyridine. mdpi.com The synthesis of 2,6-dichloro-1,5-naphthyridine, a key building block, is achieved by treating 1,5-naphthyridine with hydrogen peroxide and then reacting the resulting N-oxide with POCl₃. diva-portal.org This suggests that the N-oxide directs chlorination primarily to the alpha-positions (C2 and C6).

The regioselectivity can also be influenced by reaction conditions. While specific data on this compound is scarce, studies on related N-heterocyclic oxides show that temperature can modulate the site of substitution. For 1,5-naphthyridine 1-oxide, reaction with POCl₃ at lower temperatures can favor the formation of the 2-chloro isomer (the kinetic product), while higher temperatures may favor the 4-chloro isomer (the thermodynamic product).

Furthermore, the regioselectivity of metalation reactions on the 1,5-naphthyridine scaffold can be precisely controlled using different metal bases, allowing for the stepwise functionalization at specific positions. researchgate.net While these studies were performed on the parent heterocycle, the electronic influence of N-oxide groups would be expected to dramatically alter the acidity of the ring protons and thus direct these metalation reactions to different positions, offering a potential route to polysubstituted N-oxide derivatives.

Table 3: Regioselective Reactions of 1,5-Naphthyridine N-Oxides

| Reaction | Substrate | Reagent(s) | Product(s) | Regiochemical Outcome | Reference(s) |

| Chlorination | 1,5-Naphthyridine / in situ N-oxide | POCl₃ / m-CPBA | 2-chloro- and 4-chloro-1,5-naphthyridine (B1297630) | Mixture of isomers | mdpi.com |

| Dichlorination | This compound | POCl₃ | Dichloro-1,5-naphthyridine | Substitution at positions activated by N-oxides | mdpi.com |

| Dichlorination | 1,5-Naphthyridine (via N-oxide) | H₂O₂ then POCl₃ | 2,6-Dichloro-1,5-naphthyridine | Directed to C2 and C6 positions | diva-portal.org |

Mechanistic and Structure-Activity Relationship Studies Related to Molecular Recognition and Selectivity

The 1,5-naphthyridine scaffold, particularly when functionalized, is a key component in molecules designed for specific biological recognition and activity. Mechanistic and structure-activity relationship (SAR) studies are vital for optimizing these interactions. The introduction of N-oxide groups can modulate properties like hydrogen bonding capability, dipole moment, and solubility, which are critical for molecular recognition.

SAR studies on 2,8-disubstituted-1,5-naphthyridines as antimalarial agents revealed that substituents on the naphthyridine core are crucial for potency and selectivity. nih.gov While this study did not involve the N,N'-dioxide, it highlights the sensitivity of biological activity to the substitution pattern. For instance, varying substituents at the C2 and C8 positions led to compounds that could inhibit either Plasmodium PI4K or hemozoin formation, demonstrating that small structural changes can switch the primary mode of action. nih.gov

In another study focusing on novel bacterial topoisomerase inhibitors (NBTIs), a SAR investigation of the 1,5-naphthyridine motif was conducted. nih.gov These studies showed that only a narrow range of substituents at the C-2 and C-7 positions were tolerated for optimal broad-spectrum antibacterial activity. nih.gov Specifically, an alkoxy or cyano group at C-2 and a halogen or hydroxyl group at C-7 were preferred. nih.gov Substitutions at other positions on the naphthyridine ring were generally detrimental to the activity. nih.gov These findings underscore the precise structural and electronic requirements for effective binding to the biological target.

The ability of naphthyridine derivatives to engage in specific molecular recognition events, such as binding to mismatched DNA base pairs, has also been explored. a2bchem.com The arrangement of nitrogen atoms in the naphthyridine core provides a specific pattern of hydrogen bond donors and acceptors. The introduction of an N-oxide would alter this pattern, potentially enhancing or modifying the binding affinity and selectivity for specific biological targets.

Table 4: Summary of Structure-Activity Relationship (SAR) Findings for 1,5-Naphthyridine Derivatives

| Compound Series | Biological Target | Key SAR Findings | Optimal Substituents | Reference(s) |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K / Hemozoin formation | Substituents at C2 and C8 determine potency and primary mode of action. Basic groups at C8 improve properties. | Varied based on desired mode of action. | nih.gov |

| Oxabicyclooctane-linked 1,5-naphthyridines | Bacterial DNA gyrase and topoisomerase IV | Narrow range of substitutions tolerated at C2 and C7 for optimal activity. | C2: Methoxy, Cyano; C7: Halogen, Hydroxyl | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

1,5-Naphthyridine (B1222797) 1,5-Dioxide as Synthetic Building Blocks and Versatile Intermediates

The N-oxide moieties function as internal activating groups, facilitating nucleophilic substitution reactions at positions that would otherwise be unreactive in the parent 1,5-naphthyridine. A key reaction involves the treatment of the di-N-oxide with reagents like phosphorus oxychloride (POCl₃). This process, known as the Reissert-Henze reaction, converts the N-oxide into a reactive intermediate that readily undergoes nucleophilic attack. For example, this method is used to introduce chloro-substituents at the 2- and 6-positions, yielding 2,6-dichloro-1,5-naphthyridine. nih.gov This dichloro-derivative is itself a versatile intermediate for further functionalization.

Similarly, the di-N-oxide can be used to introduce cyano groups onto the naphthyridine core. nih.gov The enhanced electrophilicity of the carbon atoms adjacent to the N-oxide groups allows for the addition of cyanide ions, leading to the formation of cyanated naphthyridine derivatives. These reactions underscore the role of 1,5-naphthyridine 1,5-dioxide as a pivotal intermediate, providing access to a range of substituted naphthyridines that are difficult to synthesize through other routes.

Precursors for Polyfunctionalized Naphthyridine Derivatives

The true synthetic utility of this compound lies in its role as a precursor to polyfunctionalized naphthyridine derivatives. By leveraging the reactivity of the di-N-oxide, chemists can introduce multiple functional groups onto the naphthyridine scaffold, creating complex molecules with tailored properties. google.com

The synthesis of di-substituted naphthyridines is a prime example. As mentioned, the reaction of this compound with phosphorus oxychloride yields the corresponding dichloro-1,5-naphthyridine. nih.gov The chlorine atoms in this product can then be displaced by a wide array of nucleophiles, such as amines, alkoxides, or organometallic reagents, in subsequent cross-coupling reactions. This two-step sequence, starting from the di-N-oxide, provides a reliable pathway to a diverse library of 2,6-disubstituted 1,5-naphthyridines.

This strategy is fundamental to the creation of novel materials for electronics and medicinal chemistry. For instance, a novel electron-accepting bis-lactam building block, 1,5-dihydro-1,5-naphthyridine-2,6-dione, was developed using methods that can be applied to such activated precursors. nih.gov The ability to systematically modify the naphthyridine core through the intermediacy of the 1,5-dioxide allows for the fine-tuning of electronic and steric properties, which is crucial for developing molecules for specific applications.

Table 1: Selected Transformations of this compound

| Reagent(s) | Product | Type of Transformation | Reference |

| Phosphorus oxychloride (POCl₃) | Dichloro-1,5-naphthyridine | Chlorination | nih.gov |

| Trimethylsilyl (B98337) cyanide (TMSCN) | Dicyano-1,5-naphthyridine | Cyanation | nih.gov |

Development of Organic Semiconductors and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

The 1,5-naphthyridine core is a highly sought-after component in the design of advanced organic materials, particularly for semiconductors and organic light-emitting diodes (OLEDs). nih.gov While this compound is not typically the final active material, it serves as a critical precursor for synthesizing the electron-deficient building blocks used in these technologies. rsc.org

Many high-performance organic electronic materials are based on a donor-acceptor (D-A) architecture. The electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent electron-acceptor moiety. snu.ac.kr The synthesis of these materials often requires functionalized naphthyridines, which are accessed via the di-N-oxide intermediate.

For example, derivatives of 1,5-naphthyridine-2,6-dione (NTD), which can be synthesized from precursors derived from the dioxide, have been identified as promising n-type (electron-transporting) organic semiconductors. rsc.orgresearchgate.net

NTDT-DCV , a small molecule based on the NTD unit, exhibited an electron mobility of up to 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). rsc.org

Another derivative, NTD-pCz , was used in non-doped OLEDs and showed a maximum external quantum efficiency of 3.56%, demonstrating the potential of this class of materials. researchgate.net

Furthermore, 1,5-naphthyridine has been used as the acceptor core in thermally activated delayed fluorescence (TADF) emitters for OLEDs. snu.ac.kracs.org These materials can achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. A linear-shaped TADF emitter named NyDPAc , which uses a 1,5-naphthyridine acceptor core, achieved a high external quantum efficiency of 20.9% in an OLED device. snu.ac.kr The synthesis of such complex, functional molecules relies on the versatile chemistry of the naphthyridine scaffold, often made possible by intermediates like the 1,5-dioxide.

Table 2: Performance of Optoelectronic Devices Using 1,5-Naphthyridine Derivatives

| Derivative Name | Device Type | Key Performance Metric | Value | Reference |

| NTDT-DCV | OFET | Electron Mobility | 0.14 cm² V⁻¹ s⁻¹ | rsc.org |

| NTD-pCz | OLED | External Quantum Efficiency (EQE) | 3.56% | researchgate.net |

| NyDPAc | TADF-OLED | External Quantum Efficiency (EQE) | 20.9% | snu.ac.kr |

| C8-NTDN1 | Phototransistor | Hole Mobility | 0.38 cm² V⁻¹ s⁻¹ | researchgate.net |

Supramolecular Chemistry Applications and Self-Assembled Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The planar structure and the presence of nitrogen atoms make the 1,5-naphthyridine scaffold an excellent candidate for constructing complex, self-assembled architectures.

The nitrogen atoms of the 1,5-naphthyridine ring can act as hydrogen bond acceptors, allowing them to form predictable and stable structures with complementary molecules. Research has shown that diazanaphthalenes, including 1,5-naphthyridine, can be co-crystallized with dicarboxylic acids like oxalic acid and fumaric acid to form well-defined supramolecular structures. acs.org

In more complex systems, 1,5-naphthyridine can be incorporated into larger structures that self-assemble into intricate three-dimensional networks. For instance, a chromium(III) complex was synthesized by the self-assembly of chromium(III) nitrate, oxalic acid, and 1,5-naphthyridine. nih.gov In the resulting crystal structure, layers of the chromium complex are separated by 1,5-naphthyridine cations, which are held in place by strong hydrogen bonds, creating a 3D supramolecular architecture. researchgate.net The study of these intermolecular interactions is aided by techniques like Hirshfeld surface analysis. researchgate.net

While direct applications of this compound in supramolecular chemistry are less commonly reported, its structural features—specifically the highly polar N-oxide bonds—make it a promising candidate for forming strong dipole-dipole interactions and hydrogen bonds. It can serve as a precursor to the cationic species used in the self-assembly of metal-organic frameworks or as a building block in its own right in the design of novel supramolecular systems.

Future Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 1,5-naphthyridine (B1222797) 1,5-dioxide and its derivatives is a primary focus for future research. Current methods often rely on traditional oxidation procedures which may involve harsh reagents or produce significant waste. mdpi.com Future work will likely prioritize "green chemistry" principles, aiming for higher atom economy and the use of eco-friendly solvents and catalysts. rsc.orgarabjchem.org

Key research directions include:

Catalyst-Free and Metal-Free Syntheses: Exploring novel one-pot reactions that avoid the use of heavy metal catalysts is a significant goal. rsc.org For instance, methods utilizing reagents like tert-butyl nitrite (B80452) under mild conditions are being investigated for the synthesis of various heterocyclic N-oxides and could be adapted for 1,5-naphthyridine 1,5-dioxide. rsc.org

In Situ Generation of Reagents: Developing synthetic protocols where reactive species are generated in situ can improve safety and efficiency. acs.orgnih.govrsc.org This approach can minimize the handling of hazardous intermediates and often leads to cleaner reactions with higher yields.

Flow Chemistry and Process Optimization: The application of continuous flow technologies could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability.

A comparative table of conventional versus emerging sustainable synthetic approaches is presented below:

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Catalysts | Often relies on heavy metals (e.g., Palladium, Copper). acs.orgresearchgate.net | Aims for catalyst-free, metal-free, or biocatalytic systems. arabjchem.orgrsc.org |

| Solvents | Frequently uses chlorinated or other hazardous organic solvents. | Employs green solvents like water, ethanol, or ionic liquids. rsc.orgrsc.org |

| Atom Economy | Can be low due to the use of stoichiometric reagents and the formation of byproducts. | High, with a focus on minimizing waste through catalytic cycles and one-pot reactions. rsc.org |

| Reaction Conditions | May require high temperatures and pressures. | Often proceeds under mild conditions, reducing energy consumption. rsc.orgresearchgate.net |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. acs.org Future research will increasingly employ sophisticated analytical techniques to probe reaction pathways in real-time.

Key areas of focus will be:

In Situ Spectroscopic Monitoring: Techniques like in situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for observing the formation and consumption of intermediates during a reaction. scispace.comacs.org This allows for a detailed kinetic and mechanistic analysis that is not possible with traditional offline methods. acs.org For example, in situ IR can identify transient organometallic species in catalytic cycles. acs.org

Time-Resolved Spectroscopy: To capture the dynamics of very fast processes, time-resolved techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy will be employed. numberanalytics.comwikipedia.orgaip.org These methods use ultrashort laser pulses to initiate a reaction and then probe the system's evolution on timescales from picoseconds to femtoseconds. wikipedia.org This level of detail is essential for understanding photochemical reactions and other rapid transformations. aip.orgunipr.it

Computational Modeling: Density Functional Theory (DFT) calculations will continue to play a vital role in complementing experimental studies. rsc.orgrsc.org Computational models can predict reaction pathways, transition state energies, and the electronic structure of intermediates, providing a theoretical framework to interpret experimental observations. rsc.org

The application of these techniques can be summarized as follows:

| Technique | Timescale | Information Gained |

| In Situ IR/NMR Spectroscopy | Seconds to hours | Identification of intermediates, reaction kinetics, catalyst speciation. scispace.comacs.org |

| Transient Absorption Spectroscopy | Femtoseconds to nanoseconds | Study of non-radiative relaxation of excited states and vibrational relaxations. wikipedia.org |

| Time-Resolved Fluorescence Spectroscopy | Picoseconds and slower | Monitoring fluorescence decay as a function of time after excitation. wikipedia.org |

| Computational Chemistry (DFT) | N/A | Reaction mechanisms, transition state structures, electronic properties. rsc.orgrsc.org |

Development of New Functional Materials with Tunable Properties

The rigid, electron-deficient core of the 1,5-naphthyridine framework, enhanced by the N-oxide groups, makes this compound an attractive building block for novel functional materials. nih.govrsc.org Future research will focus on designing and synthesizing derivatives with specific, tunable properties for a range of applications.

Promising research avenues include:

Organic Electronics: The development of 1,5-naphthyridine-based materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a burgeoning field. researchgate.netresearchgate.net By strategically adding substituents to the naphthyridine core, researchers can tune the material's electronic properties, such as its HOMO/LUMO energy levels, to optimize device performance. rsc.orgresearchgate.net For instance, 1,5-naphthyridine-based polymers have been explored as co-sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net

Fluorescent Sensors: The introduction of N-oxide moieties can create intramolecular push-pull systems, leading to compounds with interesting photophysical properties, including "on-off" fluorescence. sci-hub.se This makes them promising candidates for the development of highly selective and sensitive fluorescent probes for detecting ions or small molecules. sci-hub.se

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the naphthyridine ring and the oxygen atoms of the N-oxide groups can act as coordination sites for metal ions. This allows for the construction of complex, multi-dimensional structures like coordination polymers and MOFs with potential applications in gas storage, catalysis, and separation.

Integration with Emerging Technologies in Chemical Science

The unique characteristics of this compound and its derivatives make them well-suited for integration with several emerging technological platforms in chemistry.

Future directions in this area may involve:

Photoredox Catalysis: The electronic properties of 1,5-naphthyridine N-oxides could be harnessed in visible-light-mediated photoredox catalysis. These compounds could potentially act as photosensitizers or participate in single-electron transfer (SET) processes to facilitate challenging organic transformations.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking interactions make 1,5-naphthyridine derivatives ideal components for constructing complex supramolecular assemblies. These assemblies could find use in areas such as drug delivery, molecular recognition, and the development of "smart" materials.

Chemical Biology: The ability of heterocyclic N-oxides to interact with biological targets opens up avenues for their use as chemical probes to study cellular processes. scbt.com For example, fluorogenic derivatives could be designed to image specific analytes within living cells. sci-hub.se

Q & A

Q. What strategies optimize the synthesis of luminescent Cu(I)/Ag(I) complexes using this compound as a ligand?

- Methodological Answer : Microwave-assisted synthesis (100°C, 30 min) in acetonitrile with CuI/AgI yields coordination polymers. Photoluminescence (PL) spectra show emission maxima at 450–500 nm, tunable via ligand substitution (e.g., phosphine additives). Crystallographic data reveal a "stepped" bridging mode, with metal-ligand bond lengths critical for emissive properties .

Q. How do computational models rationalize the reactivity of 1,5-naphthyridine in tandem 1,4–1,2 addition reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) identify proton affinity and aromatic stabilization as key factors. For example, the lower reactivity of 1,5-naphthyridine compared to quinoline derivatives correlates with reduced charge density at the N-oxide oxygen. Experimental yields (60–80%) align with activation energies for the rate-determining 1,4-addition step .

Data Contradiction and Validation

Q. Why do experimental and computational results sometimes diverge in predicting substituent effects on 1,5-naphthyridine reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects omitted in gas-phase calculations. For example, solvation-free energy corrections (via COSMO-RS) improve agreement between computed NBO charges and experimental reaction rates. Validation via kinetic isotope effects (KIE) and Hammett plots further resolves such conflicts .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂ | |

| Melting Point | 195°C (decomposes) | |

| Solubility | Slightly soluble in H₂O, DMSO, DMF | |

| λmax (UV-Vis) | 280 nm (in methanol) |

Table 2. Select ALK5 Inhibitors Derived from this compound

| Compound | IC₅₀ (ALK5) | Selectivity (vs. p38 MAPK) | Key Structural Features |

|---|---|---|---|

| 15 | 6 nM | >100-fold | 4-Aminothiazole substituent |

| 19 | 4 nM | >150-fold | Pyrazole ring, methyl group at C6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products